molecular formula C13H18O B13783176 (S)-1-[4-(2-Methylbutyl)phenyl]ethanone

(S)-1-[4-(2-Methylbutyl)phenyl]ethanone

Cat. No.: B13783176
M. Wt: 190.28 g/mol
InChI Key: ITHIIFBKLUBIIB-JTQLQIEISA-N
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Description

(S)-1-[4-(2-Methylbutyl)phenyl]ethanone (CAS 65134-00-1) is a high-purity chiral aromatic ketone of interest in organic synthesis and medicinal chemistry research. This compound features an (S)-configured 2-methylbutyl chain attached to a phenyl ring bearing an acetyl group, a structure that makes it a valuable intermediate and building block. The compound's structure is analogous to scaffolds used in the design and synthesis of potential pharmaceutical agents. Research into similar 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives has demonstrated their evaluation as potential antipsychotics with anti-dopaminergic and anti-serotonergic activity . The presence of the chiral center in this compound is particularly significant for researchers investigating structure-activity relationships (SAR) and developing enantioselective syntheses, as the stereochemistry of a molecule can profoundly influence its biological activity and interaction with chiral environments. Synthetically, this ketone can be prepared via Friedel-Crafts acylation, a fundamental electrophilic aromatic substitution reaction used to introduce acyl groups onto aromatic rings . As with all our biochemicals, this product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1-[4-[(2S)-2-methylbutyl]phenyl]ethanone

InChI

InChI=1S/C13H18O/c1-4-10(2)9-12-5-7-13(8-6-12)11(3)14/h5-8,10H,4,9H2,1-3H3/t10-/m0/s1

InChI Key

ITHIIFBKLUBIIB-JTQLQIEISA-N

Isomeric SMILES

CC[C@H](C)CC1=CC=C(C=C1)C(=O)C

Canonical SMILES

CCC(C)CC1=CC=C(C=C1)C(=O)C

Origin of Product

United States

Synthetic Methodologies for S 1 4 2 Methylbutyl Phenyl Ethanone

Historical Development of Phenyl Ethanone (B97240) Synthesis Techniques

The synthesis of phenyl ethanones, with acetophenone (B1666503) being the parent compound, has a rich history dating back to the 19th century. The first reported synthesis of acetophenone was by Charles Friedel in 1857, achieved through the distillation of a mixture of calcium benzoate (B1203000) and calcium acetate. ucc.ie However, the most significant breakthrough in the synthesis of aromatic ketones was the development of the Friedel-Crafts acylation in 1877 by Charles Friedel and James Crafts. researchgate.netrsc.org

This reaction, which involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), became the cornerstone for the synthesis of a wide variety of phenyl ethanones. researchgate.netresearchgate.netresearchgate.net The Friedel-Crafts acylation provided a direct and versatile method to introduce an acetyl group onto a benzene (B151609) ring, a fundamental step in forming the phenylethanone scaffold. researchgate.net

The industrial synthesis of acetophenone was first realized in 1925, utilizing the Friedel-Crafts reaction of benzene and acetic anhydride. lightpublishing.cn Over the years, the scope and efficiency of the Friedel-Crafts acylation have been extensively studied and expanded. The reaction mechanism proceeds via an electrophilic aromatic substitution, where a highly electrophilic acylium ion is generated from the acyl halide and Lewis acid. beilstein-journals.org

While the Friedel-Crafts acylation is highly effective for many substrates, it has limitations, such as the requirement for stoichiometric amounts of the Lewis acid catalyst and the inability to acylate strongly deactivated aromatic rings. beilstein-journals.org These challenges have spurred the development of alternative and improved synthetic methods for phenyl ethanones over the decades.

Enantioselective Synthesis Strategies for (S)-1-[4-(2-Methylbutyl)phenyl]ethanone

The synthesis of the specific enantiomer this compound requires precise control over the stereochemistry. While no direct synthesis for this exact molecule is prominently reported in publicly available literature, several enantioselective strategies for the synthesis of chiral aromatic ketones can be applied. These methods are crucial for establishing the chiral center in the 2-methylbutyl side chain.

Asymmetric Catalysis Approaches (e.g., use of chiral catalysts)

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds. In the context of preparing this compound, a key step would be the asymmetric alkylation or coupling reaction to introduce the chiral 2-methylbutyl group.

One potential approach is the use of a chiral catalyst in a cross-coupling reaction. For instance, a Suzuki-Miyaura or Negishi coupling of a 4-acetylphenylboronic acid derivative with a chiral 2-methylbutyl halide could be catalyzed by a palladium complex with a chiral ligand. The choice of the chiral ligand is critical for inducing high enantioselectivity.

Another strategy involves the asymmetric hydrogenation or reduction of a suitable prochiral precursor. For example, the asymmetric reduction of a ketone precursor using a chiral catalyst can yield a chiral alcohol, which can then be further manipulated to form the desired product. researchgate.net

Organocatalysis also offers a viable route. For instance, the asymmetric Michael addition of acetophenone to α,β-unsaturated aldehydes, catalyzed by a chiral organocatalyst like a Jørgensen-Hayashi catalyst, can produce δ-keto aldehydes with high enantioselectivity. organic-chemistry.org While not a direct synthesis of the target molecule, this demonstrates the potential of organocatalysis in creating chiral centers in acetophenone derivatives.

Catalytic ApproachDescriptionPotential Application for Target Compound
Asymmetric Cross-CouplingCoupling of an achiral aromatic piece with a chiral alkyl piece using a chiral metal-ligand complex.Suzuki-Miyaura coupling of 4-acetylphenylboronic acid with (S)-1-bromo-2-methylbutane catalyzed by a chiral palladium complex.
Asymmetric HydrogenationReduction of a prochiral double bond or ketone using a chiral catalyst to create a stereocenter.Asymmetric hydrogenation of a precursor containing a C=C bond in the side chain to generate the (S)-2-methylbutyl group.
OrganocatalysisUse of small chiral organic molecules to catalyze enantioselective reactions.A multi-step synthesis where a key C-C bond formation is catalyzed by a chiral amine or prolinol ether derivative.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to direct the diastereoselective introduction of the 2-methylbutyl group or one of its components. For example, a chiral bicyclic lactam derived from a δ-keto acid and a chiral amino alcohol can be alkylated with high diastereoselectivity. scispace.com Subsequent removal of the auxiliary would yield the chiral ketone.

This approach often provides high levels of stereocontrol and is a reliable method for accessing specific enantiomers. The choice of the chiral auxiliary is crucial and depends on the specific reaction and substrate.

Chiral Pool Synthesis Utilizing Natural or Derivatized Precursors

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of this compound, a suitable starting material would be a compound that already possesses the required (S)-2-methylbutyl stereocenter or a precursor that can be easily converted to it.

A plausible starting material is (S)-2-methyl-1-butanol, which is a naturally occurring chiral alcohol. This compound can be converted into a suitable electrophile, such as (S)-1-bromo-2-methylbutane. This chiral electrophile can then be used in a Friedel-Crafts alkylation with a suitable benzene derivative, followed by acylation, or in a cross-coupling reaction with a 4-acetylphenylmetal reagent.

Chiral PrecursorSynthetic Strategy
(S)-2-methyl-1-butanolConversion to (S)-1-bromo-2-methylbutane followed by Friedel-Crafts alkylation of benzene and subsequent Friedel-Crafts acylation.
(S)-CitronellalMulti-step conversion to introduce the 2-methylbutyl group onto the aromatic ring.

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions. Enzymes can be used to perform highly enantioselective transformations, which can be difficult to achieve with traditional chemical methods.

For the synthesis of this compound, an enzymatic resolution of a racemic mixture could be employed. For example, a racemic mixture of 1-[4-(2-methylbutyl)phenyl]ethanone (B14487661) could be subjected to an enzymatic reduction where only one enantiomer is converted to the corresponding alcohol, allowing for the separation of the desired (S)-ketone. Alternatively, a racemic alcohol precursor could be acylated by an enzyme that selectively acts on one enantiomer.

Alcohol dehydrogenases (ADHs) are a class of enzymes that can be used for the asymmetric reduction of prochiral ketones to produce enantiopure alcohols. researchgate.net A suitable prochiral ketone could be enzymatically reduced to the corresponding (S)-alcohol, which could then be chemically converted to the target compound.

Stereocontrolled Functionalization of the Phenylethanone Scaffold

Once the chiral phenylethanone scaffold is established, further functionalization can be carried out while maintaining the stereochemical integrity of the chiral center. The reactivity of the phenylethanone moiety offers several handles for modification.

The acetyl group is a versatile functional group. The carbonyl can undergo reduction to an alcohol, which can then be further transformed. The α-protons to the carbonyl are acidic and can be deprotonated to form an enolate, which can then react with various electrophiles. This allows for the introduction of additional substituents at the α-position.

For instance, the α-bromination of 1-[4-(2-methylbutyl)phenyl]ethanone would yield a phenacyl bromide derivative. This intermediate can then be used in the synthesis of various heterocyclic compounds.

The aromatic ring can also be functionalized through electrophilic aromatic substitution reactions. The position of the new substituent will be directed by the existing acetyl and alkyl groups.

Care must be taken during these functionalization steps to avoid racemization of the chiral center in the 2-methylbutyl side chain. Reactions that involve harsh conditions or the formation of intermediates that could lead to racemization should be avoided.

Optimization of Reaction Conditions and Yields for Enantiopure Production

The successful synthesis of this compound with high yield and enantiopurity hinges on the careful optimization of several reaction parameters. Drawing parallels from studies on Friedel-Crafts acylation reactions, key variables to consider include the choice of catalyst, solvent, temperature, and reaction time. rsc.org

Catalyst Selection: While traditional Lewis acids like aluminum chloride are effective, their use often requires stoichiometric amounts and can lead to the formation of stable complexes with the product ketone, complicating workup. wikipedia.org Modern approaches advocate for the use of catalytic amounts of more efficient and recyclable catalysts. nih.gov

Solvent Effects: The choice of solvent can significantly influence the reaction rate and selectivity. Non-polar solvents are often preferred for Friedel-Crafts acylations.

Temperature Control: Temperature plays a crucial role in controlling the regioselectivity and preventing side reactions. Lower temperatures are generally favored to minimize the formation of unwanted isomers and byproducts.

Reaction Time: The duration of the reaction must be optimized to ensure complete conversion of the starting material while avoiding product degradation or side reactions.

Interactive Data Table: Optimization of Friedel-Crafts Acylation Parameters

ParameterCondition 1Condition 2Condition 3Expected Outcome
Catalyst AlCl₃ (stoichiometric)FeCl₃ (catalytic)Zeolite (heterogeneous)Improved catalyst recyclability and reduced waste with FeCl₃ and zeolites.
Solvent Carbon DisulfideNitrobenzeneDichloromethaneHigher yields and cleaner reactions are often observed in halogenated solvents.
Temperature 0 °CRoom Temperature50 °CLower temperatures are expected to enhance para-selectivity and reduce byproducts.
Reaction Time 1 hour4 hours8 hoursOptimal time will maximize yield without significant byproduct formation.

Note: The data in this table is illustrative and based on general principles of Friedel-Crafts reactions. Specific experimental optimization for the synthesis of this compound would be required to determine the precise optimal conditions.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. Key areas of focus include the use of greener catalysts, alternative reaction media, and waste minimization. organic-chemistry.orgacs.org

Catalysis: A significant advancement in green Friedel-Crafts acylations is the move away from traditional stoichiometric Lewis acids towards catalytic and recyclable alternatives. routledge.com Heterogeneous catalysts, such as zeolites and sulfated zirconia, offer advantages in terms of easy separation and reuse, minimizing waste generation. rsc.org Metal triflates are another class of catalysts that can be used in smaller quantities and are often more tolerant to functional groups. routledge.com A metal- and halogen-free methodology utilizing methanesulfonic anhydride as a promoter offers a promising green alternative, producing minimal waste. organic-chemistry.orgacs.org

Alternative Solvents and Conditions: The use of hazardous and volatile organic solvents is a major environmental concern. Research into greener solvent alternatives or solvent-free reaction conditions is a key aspect of green chemistry. While challenging for Friedel-Crafts reactions, the use of less toxic and more biodegradable solvents is an active area of investigation.

Atom Economy and Waste Reduction: The principles of atom economy encourage the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product. organic-chemistry.org In the context of the synthesis of this compound, this would involve selecting reagents and catalysts that lead to high yields and minimal byproduct formation. The use of catalytic rather than stoichiometric reagents is a fundamental strategy to improve atom economy and reduce waste. organic-chemistry.orgacs.org

Interactive Data Table: Green Chemistry Approaches in Friedel-Crafts Acylation

Green Chemistry PrincipleTraditional MethodGreener AlternativeEnvironmental Benefit
Catalyst Stoichiometric AlCl₃Catalytic Zeolites or Sulfated Zirconia rsc.orgReduced metal waste, catalyst recyclability.
Reagents Acyl HalidesCarboxylic Acids with Methanesulfonic Anhydride organic-chemistry.orgacs.orgAvoids the use of halogenated compounds.
Solvent Carbon Disulfide, NitrobenzeneHigh-boiling, non-polar solvents (if necessary), or solvent-free conditionsReduced use of toxic and volatile organic compounds.
Waste Management Aqueous workup with quenchingDirect crystallization of the product organic-chemistry.orgMinimized aqueous waste streams.

Advanced Spectroscopic and Chiroptical Characterization of S 1 4 2 Methylbutyl Phenyl Ethanone

Confirmation of Stereochemical Configuration

The primary challenge in characterizing a chiral molecule is the assignment of its absolute configuration. The following techniques provide powerful means to achieve this.

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com This differential absorption, plotted as a function of wavelength, results in a unique ECD spectrum for each enantiomer, which are mirror images of each other. For (S)-1-[4-(2-Methylbutyl)phenyl]ethanone, the chromophore is the acetophenone (B1666503) moiety. The electronic transitions associated with this group, particularly the n→π* and π→π* transitions, are expected to give rise to distinct Cotton effects in the ECD spectrum.

The absolute configuration is typically determined by comparing the experimental ECD spectrum with the theoretical spectrum calculated for a known configuration (e.g., the (S)-enantiomer) using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). acs.orgnih.gov A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. researchgate.net For aromatic ketones, the sign and intensity of the Cotton effects are highly sensitive to the conformation of the molecule and the nature of the substituents on the chiral center.

Table 1: Hypothetical ECD Data for this compound

Electronic Transition Wavelength (nm) Molar Ellipticity (deg·cm²/dmol)
n→π* ~320 +1.5
π→π* (¹Lb) ~280 -3.0

Note: This data is illustrative and based on typical values for similar chiral aromatic ketones.

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation for vibrational transitions. wikipedia.orgbruker.com VCD provides a wealth of stereochemical information as it is sensitive to the entire molecular structure, not just the environment around a chromophore. nih.govresearchgate.net The VCD spectrum of this compound would exhibit characteristic bands for the various vibrational modes of the molecule, such as the C=O stretch of the ketone, the C-H stretches of the alkyl chain, and the aromatic ring vibrations.

Similar to ECD, the absolute configuration can be determined by comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a known enantiomer. wikipedia.org VCD is particularly powerful for molecules that lack a strong UV-Vis chromophore or when ECD data is ambiguous. mdpi.com The rich detail in a VCD spectrum provides a robust fingerprint for a specific enantiomer.

Table 2: Illustrative VCD Data for Key Vibrational Modes of this compound

Vibrational Mode Wavenumber (cm⁻¹) ΔA (x 10⁻⁴)
Aromatic C-H Stretch ~3050 +0.5
Aliphatic C-H Stretch ~2960 -1.2
Carbonyl (C=O) Stretch ~1680 +2.5

Note: This data is illustrative, representing typical signal patterns and intensities.

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. researchgate.netnih.gov This technique allows for the direct visualization of the three-dimensional structure of the molecule in the solid state. mdpi.com For chiral molecules crystallizing in a non-centrosymmetric space group, anomalous dispersion effects can be used to determine the absolute configuration. escholarship.org

While obtaining a high-quality crystal of an oil like this compound can be challenging, derivatization to a crystalline solid or the use of co-crystallization agents can facilitate this process. nih.gov The resulting crystallographic data would provide precise bond lengths, bond angles, and torsional angles, unequivocally establishing the (S)-configuration at the chiral center.

Advanced Nuclear Magnetic Resonance (NMR) Techniques

NMR spectroscopy is an indispensable tool for structural elucidation. While standard 1D NMR can confirm the connectivity of a molecule, advanced 2D NMR techniques and the use of chiral derivatizing agents are necessary to probe its stereochemistry.

Two-dimensional NMR experiments are crucial for assigning the resonances of all protons and carbons in this compound and for confirming its constitution.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) scalar couplings, allowing for the tracing of the connectivity within the 2-methylbutyl side chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, enabling the assignment of the ¹³C signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. cornell.eduuni-koeln.de This is particularly useful for connecting the 2-methylbutyl group to the phenyl ring and the acetyl group to the ring. researchgate.netnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) detects through-space correlations between protons that are in close proximity. researchgate.netlibretexts.org While not directly used to assign the absolute configuration of a single enantiomer, it is invaluable for determining the relative stereochemistry in diastereomers, as discussed in the next section. harvard.edu

Table 3: Key HMBC Correlations for Structural Elucidation of 1-[4-(2-Methylbutyl)phenyl]ethanone (B14487661)

Proton (¹H) Correlated Carbon (¹³C)
Acetyl-CH₃ Carbonyl C=O, Aromatic C-ipso
Benzylic-CH₂ Aromatic C-ipso, Aromatic C-ortho, Chiral C-H

Note: This table illustrates expected correlations for confirming the molecular framework.

Enantiomers are indistinguishable in a standard NMR experiment as they have identical chemical shifts. To differentiate them, a chiral derivatizing agent (CDA) can be used. nih.govwikipedia.org A CDA is a chiral molecule that reacts with the analyte to form a pair of diastereomers. tcichemicals.comresearchgate.net Diastereomers have different physical properties and, crucially, different NMR spectra.

For a ketone like this compound, derivatization might involve reduction of the ketone to a secondary alcohol, followed by esterification with a chiral acid such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid). acs.orglibretexts.org The resulting diastereomeric esters will exhibit different chemical shifts for the protons near the newly formed stereocenter. By analyzing these chemical shift differences (Δδ = δS - δR), the absolute configuration of the original ketone can be determined. researchgate.netrsc.org

Furthermore, 2D NOESY experiments on the diastereomeric derivatives can reveal through-space interactions that are unique to each diastereomer, providing further confirmation of the stereochemical assignment. researchgate.net

Table 4: List of Compounds Mentioned

Compound Name
This compound
Mosher's acid

Mass Spectrometry for Structural Elucidation and Purity Assessment

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns. In the context of this compound, mass spectrometry plays a crucial role in confirming its identity and assessing its purity.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. For this compound, with a chemical formula of C13H18O, the expected exact mass can be calculated. This precise mass measurement allows for the unambiguous identification of the compound and differentiation from other molecules with the same nominal mass.

ParameterValue
Molecular Formula C13H18O
Calculated Exact Mass 190.1358
Ionization Mode Electrospray Ionization (ESI) or Electron Ionization (EI)
Expected Ion [M+H]+ or M+•

This is an interactive data table. You can sort and filter the data.

The high accuracy of HRMS is indispensable for confirming the successful synthesis of the target compound and for identifying potential impurities.

Fragmentation Pathway Analysis in Mass Spectrometry

In mass spectrometry, molecular ions can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and can be used for its identification. The fragmentation of ketones is a well-understood process that can be applied to predict the behavior of this compound. miamioh.edu

A primary fragmentation pathway for aromatic ketones involves the cleavage of the bond between the carbonyl group and the aromatic ring (α-cleavage), leading to the formation of a stable acylium ion. miamioh.edu Another common fragmentation is the loss of the alkyl substituent from the aromatic ring. The energetic instability of molecular ions leads to their breakdown into smaller, more stable fragments. chemguide.co.uk The analysis of these fragmentation patterns provides a molecular fingerprint that can confirm the structure of the compound.

Predicted Fragmentation for this compound:

Fragment Ionm/z (predicted)Description
[M-CH3]+ 175Loss of a methyl group from the 2-methylbutyl chain.
[M-C2H5]+ 161Loss of an ethyl group from the 2-methylbutyl chain.
[M-C4H9]+ 133Loss of the entire 2-methylbutyl group.
[C8H9O]+ 121Formation of the 4-acetylphenyl cation.
[C6H5CO]+ 105Acylium ion from cleavage at the carbonyl group.
[C6H5]+ 77Phenyl cation.

This is an interactive data table. You can sort and filter the data.

Chromatographic Techniques for Enantiomeric Purity Analysis

As this compound is a chiral molecule, it is crucial to determine its enantiomeric purity. Chiral chromatography is the most effective method for separating and quantifying enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of enantiomers. mdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. For the analysis of this compound, a normal-phase or reversed-phase chiral column could be employed. The choice of the stationary phase and mobile phase is critical for achieving optimal separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds. mdpi.com

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography (GC) with a chiral stationary phase is another powerful technique for enantiomeric separation, particularly for volatile compounds. gcms.cz The enantiomers of this compound, being relatively volatile, can be separated using a capillary column coated with a chiral selector, such as a cyclodextrin (B1172386) derivative. researchgate.net The differential interaction between the enantiomers and the chiral stationary phase results in their separation, allowing for the determination of the enantiomeric excess (ee) of the (S)-enantiomer. The development of such a method is essential for quality control in the synthesis of enantiomerically pure this compound. nih.gov

Optical Rotation and Optical Rotatory Dispersion (ORD) Studies

Chiral molecules have the ability to rotate the plane of polarized light, a property known as optical activity. The measurement of optical rotation is a fundamental method for characterizing chiral compounds.

The specific rotation, [α], is a characteristic physical property of a chiral molecule and is measured using a polarimeter. For this compound, the sign and magnitude of the specific rotation would confirm the presence of a single enantiomer and could be used to determine its enantiomeric purity. A study on flexible molecules containing a 2-methylbutyl residue demonstrated that the specific optical rotation can be calculated and compared with experimental values to confirm the absolute configuration. researchgate.net

Computational Chemistry and Theoretical Studies on S 1 4 2 Methylbutyl Phenyl Ethanone

Conformational Analysis and Energy Landscapes

The conformational flexibility of (S)-1-[4-(2-Methylbutyl)phenyl]ethanone is primarily due to the rotation around the single bonds of the 2-methylbutyl group and the bond connecting the acetyl group to the phenyl ring. Understanding the preferred conformations and the energy barriers between them is crucial, as these factors can significantly influence the molecule's properties and interactions.

Molecular mechanics (MM) methods offer a computationally efficient way to explore the vast conformational space of flexible molecules. By employing force fields—collections of parameters that describe the potential energy of a molecule as a function of its atomic coordinates—MM can be used to identify low-energy conformers. For this compound, a systematic search or a Monte Carlo simulation would likely be performed to sample the different rotational states of the side chains.

Molecular dynamics (MD) simulations build upon MM by introducing the element of time, simulating the movement of atoms and molecules over a specific period. An MD simulation of this compound would provide a dynamic picture of its conformational behavior, revealing the accessible conformations at a given temperature and the timescales of transitions between them. This can help in understanding the molecule's flexibility and the population of different conformational states.

Illustrative Data from Molecular Mechanics: The following table presents hypothetical data for the relative energies of different conformers of this compound as might be obtained from molecular mechanics calculations.

Conformer Dihedral Angle (C-C-C-C of butyl group) Relative Energy (kcal/mol)
A 60° (gauche) 0.8
B 180° (anti) 0.0

While molecular mechanics is useful for an initial exploration, quantum chemical calculations provide more accurate energies and geometries for the identified conformers. Methods like Density Functional Theory (DFT) are commonly used for this purpose. The geometries of the low-energy conformers found through MM would be re-optimized at a higher level of theory, such as B3LYP with a suitable basis set (e.g., 6-31G(d)). These calculations would yield more reliable relative energies and precise geometric parameters. The results of these calculations can be used to construct a detailed potential energy surface, illustrating the energy landscape of the molecule.

Electronic Structure and Reactivity Studies

The electronic structure of a molecule dictates its reactivity and many of its physical properties. Computational methods can provide a wealth of information about the distribution of electrons and the nature of chemical bonds in this compound.

DFT is a workhorse of modern computational chemistry for studying the ground-state electronic properties of molecules. For this compound, DFT calculations can be used to determine a variety of important descriptors. niscpr.res.inresearchgate.netasianpubs.orgresearchgate.net

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

A Molecular Electrostatic Potential (MEP) map can also be generated from DFT calculations. This map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For an acetophenone (B1666503) derivative, the oxygen atom of the carbonyl group is expected to be the most electron-rich site.

Illustrative DFT-Calculated Properties: The following table shows hypothetical ground-state properties for this compound calculated using DFT.

Property Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV

To study the behavior of the molecule upon absorption of light (i.e., its excited states), more advanced ab initio methods are required. While DFT can be extended to excited states through Time-Dependent DFT (TD-DFT), other wave function-based ab initio methods like Configuration Interaction (CI) or Coupled Cluster (CC) theory can provide even more accurate results, albeit at a higher computational cost. tandfonline.commdpi.com These methods are used to calculate the energies of excited states and the probabilities of transitions between the ground and excited states, which are fundamental to understanding the molecule's photochemistry and UV-Vis spectrum.

Prediction and Interpretation of Spectroscopic and Chiroptical Properties

Computational methods are invaluable for predicting and interpreting various types of spectra. For a chiral molecule like this compound, the prediction of chiroptical properties is of particular interest.

Computational chemistry can be used to predict vibrational spectra (infrared and Raman) by calculating the vibrational frequencies of the molecule. These calculated frequencies can be compared with experimental spectra to aid in the assignment of vibrational modes. Similarly, NMR chemical shifts can be calculated and compared with experimental data to help in structure elucidation.

The most important chiroptical property for this molecule is its electronic circular dichroism (ECD) spectrum. ECD spectroscopy measures the differential absorption of left and right circularly polarized light, which is a characteristic feature of chiral molecules. aip.orgtaylorfrancis.comegyankosh.ac.inthieme-connect.denih.gov Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating ECD spectra. aip.org By calculating the ECD spectrum for the (S)-enantiomer, the absolute configuration of the molecule can be determined by comparing the calculated spectrum with the experimental one. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the molecule's conformation, making conformational analysis a critical prerequisite for accurate ECD predictions.

Illustrative Predicted Spectroscopic Data: The following table provides hypothetical data for key spectroscopic features of this compound that could be obtained from computational studies.

Spectroscopic Technique Predicted Feature
Infrared (IR) C=O stretch at ~1685 cm⁻¹
¹H NMR Acetyl protons (CH₃) at ~2.5 ppm
¹³C NMR Carbonyl carbon (C=O) at ~198 ppm

Time-Dependent DFT (TD-DFT) for ECD and CPL Spectral Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the excited-state properties of molecules. molpro.netiastate.edu It is particularly valuable for simulating chiroptical spectroscopic data, such as Electronic Circular Dichroism (ECD) and Circularly Polarized Luminescence (CPL) spectra, which provide crucial information about the stereochemistry of chiral molecules.

For this compound, TD-DFT calculations can predict the differential absorption of left and right circularly polarized light (ECD) and the differential emission of left and right circularly polarized light from its excited states (CPL). The methodology involves first optimizing the ground-state geometry of the molecule using a suitable density functional and basis set. Subsequently, the excitation energies and rotational strengths for various electronic transitions are calculated using the TD-DFT formalism. respectprogram.orgresearchgate.net

The simulated ECD spectrum is generated by plotting the calculated rotational strengths as a function of wavelength. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the absolute configuration of the chiral center in the 2-methylbutyl group. By comparing the theoretically predicted ECD spectrum with an experimentally measured one, the absolute configuration of the molecule can be unequivocally assigned.

Similarly, CPL spectra can be simulated by calculating the dissymmetry factor for luminescence, which depends on the electric and magnetic transition dipole moments of the emissive excited state. These simulations provide insights into the geometry and electronic nature of the excited states.

Below is a hypothetical data table summarizing the results of a TD-DFT calculation for the most significant electronic transitions of this compound.

Electronic TransitionExcitation Wavelength (nm)Oscillator Strength (f)Rotational Strength (R) [10⁻⁴⁰ cgs]
S₀ → S₁2850.02+5.8
S₀ → S₂2450.35-12.2
S₀ → S₃2100.15+8.5

Computational Approaches to NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly accurate in predicting NMR chemical shifts (δ). nih.govmdpi.com For this compound, theoretical calculations can aid in the assignment of ¹H and ¹³C NMR signals and can be used to distinguish between different stereoisomers.

The standard approach involves the Gauge-Independent Atomic Orbital (GIAO) method, which is implemented in many quantum chemistry software packages. researchgate.net The process begins with the optimization of the molecular geometry, followed by the calculation of the absolute shielding tensors for each nucleus. These absolute shielding values are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS).

The accuracy of the predicted chemical shifts is dependent on the chosen level of theory (density functional and basis set) and the inclusion of solvent effects, often modeled using a polarizable continuum model (PCM). mdpi.com Discrepancies between calculated and experimental shifts can often be minimized through linear regression analysis, leading to highly reliable predictions.

A hypothetical comparison of calculated and potential experimental NMR chemical shifts for selected nuclei of this compound is presented in the table below.

AtomCalculated ¹H Chemical Shift (ppm)Hypothetical Experimental ¹H Chemical Shift (ppm)Calculated ¹³C Chemical Shift (ppm)Hypothetical Experimental ¹³C Chemical Shift (ppm)
C=O--198.5197.8
CH₃ (acetyl)2.552.5926.826.5
Aromatic CH (ortho to acetyl)7.857.90128.8128.5
Aromatic CH (meta to acetyl)7.307.35130.5130.2
CH (chiral center)1.851.9034.233.9
CH₃ (on chiral center)0.900.9211.511.3

Stereochemical Inversion Pathways and Energetics

The stereochemical stability of the chiral center in this compound is a critical aspect of its chemistry. Theoretical calculations can be employed to investigate the potential pathways for stereochemical inversion (racemization) and to determine the energetic barriers associated with these processes.

A plausible, though likely high-energy, inversion pathway could involve the transient formation of a planar carbanion or a radical at the chiral center, followed by re-protonation or hydrogen abstraction from the opposite face. To model this, computational methods can be used to locate the transition state structure for the inversion process. The energy difference between the ground state and the transition state represents the activation energy (Ea) for the inversion.

Techniques such as synchronous transit-guided quasi-Newton (STQN) methods can be utilized to find the transition state geometry. The nature of the transition state is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the reaction coordinate of the inversion.

A hypothetical energy profile for a proposed inversion mechanism is depicted below, with the corresponding data in the table.

SpeciesRelative Energy (kcal/mol)
This compound0.0
Transition State+85.2
(R)-1-[4-(2-Methylbutyl)phenyl]ethanone0.0

Theoretical Models for Chiral Recognition and Interaction

Chiral recognition is a fundamental process in many areas of chemistry and biology, where a chiral molecule selectively interacts with one enantiomer of another chiral compound. Theoretical models can provide detailed insights into the non-covalent interactions that govern chiral recognition. nih.gov

For this compound, its interaction with a chiral selector, such as a cyclodextrin (B1172386) or a chiral stationary phase used in chromatography, can be modeled computationally. These models help to understand the basis of enantioselective separation and binding.

The methodology involves constructing a model of the diastereomeric complex formed between the (S)-enantiomer and the chiral selector, as well as the complex with the (R)-enantiomer. The geometries of these complexes are optimized, and the interaction energies are calculated. The difference in interaction energies between the two diastereomeric complexes provides a quantitative measure of the chiral discrimination.

The interaction energy can be decomposed into various components, such as electrostatic, van der Waals, and hydrogen bonding interactions, to identify the key forces driving the chiral recognition. Molecular dynamics simulations can also be performed to explore the conformational flexibility and dynamic behavior of these complexes.

A hypothetical data table summarizing the interaction energies for the complexation of the enantiomers of 1-[4-(2-Methylbutyl)phenyl]ethanone (B14487661) with a generic chiral selector is provided below.

Diastereomeric ComplexInteraction Energy (kcal/mol)Key Intermolecular Interactions
(S)-enantiomer + Chiral Selector-8.5Hydrogen bond, π-π stacking
(R)-enantiomer + Chiral Selector-7.2Weaker hydrogen bond, steric repulsion

Role of S 1 4 2 Methylbutyl Phenyl Ethanone As a Chiral Building Block in Organic Synthesis

Utilization in Asymmetric Transformations

The inherent chirality of the (S)-2-methylbutyl group can be exploited to influence the stereochemical outcome of reactions at other sites in the molecule, a concept known as diastereoselection. The ketone moiety, in particular, serves as a handle for numerous asymmetric transformations.

The ketone can be converted into a nucleophilic enol or enolate, which can then react with electrophiles. The existing chiral center can direct the approach of the electrophile, leading to the preferential formation of one diastereomer over the other. This process is crucial for constructing new stereocenters with high precision.

For instance, the deprotonation of (S)-1-[4-(2-Methylbutyl)phenyl]ethanone would form a chiral enolate. The subsequent reaction of this enolate with an alkylating agent (e.g., methyl iodide) would proceed through a diastereoselective transition state. The pre-existing (S)-stereocenter in the 2-methylbutyl group would sterically hinder one face of the enolate, forcing the electrophile to approach from the less hindered face. This results in the formation of a new stereocenter alpha to the carbonyl group with a specific, predictable configuration. The enantioselective construction of carbon-carbon bonds alpha to ketones is a fundamental transformation in synthesizing valuable chiral molecules researchgate.netnih.gov. The stereoselectivity of such reactions is highly dependent on the reaction mechanism and the structure of the starting materials masterorganicchemistry.commasterorganicchemistry.com.

Table 1: Hypothetical Diastereoselective Alkylation of this compound Enolate

ElectrophileReaction ConditionsMajor Diastereomer ProductDiastereomeric Ratio (d.r.)
Methyl IodideLDA, THF, -78 °C(2R, 2'S)-2-Methyl-1-(4-(2-methylbutyl)phenyl)propan-1-one>90:10
Benzyl BromideKHMDS, Toluene, -78 °C(2S, 2'S)-2-Benzyl-1-(4-(2-methylbutyl)phenyl)propan-1-one>90:10

Note: The configurations and ratios in this table are illustrative examples based on common models of asymmetric induction and are not based on experimental data for the title compound.

Chiral ligands are indispensable in asymmetric catalysis for synthesizing enantiomerically pure compounds. Acetophenone (B1666503) derivatives serve as common precursors for a wide range of chiral ligands mdpi.comnih.govutexas.edu. This compound can be readily modified to produce novel chiral ligands.

A common strategy involves introducing a coordinating group (e.g., hydroxyl, amino, or phosphino) ortho to the acetyl group. This functionalized aromatic ring can then be condensed with other chiral molecules to form multidentate ligands. For example, a Baeyer-Villiger oxidation could be followed by hydrolysis and functional group manipulation to install an ortho-hydroxyl group. The resulting chiral 2-hydroxyacetophenone (B1195853) derivative could then undergo condensation with a chiral diamine, such as (1R,2R)-(-)-1,2-diaminocyclohexane, to yield a chiral Schiff-base ligand mdpi.com. The chirality in both the diamine backbone and the 2-methylbutyl group would create a highly specific and rigid chiral environment around a coordinated metal center.

Chiral ketones are fundamental intermediates in the total synthesis of complex molecules nih.govnih.gov. The acetyl group in this compound is a versatile functional handle that allows for the construction of intricate molecular architectures. For instance, it can undergo reactions like the Horner-Wadsworth-Emmons olefination to stereoselectively form alkenes, which are precursors for further transformations researchgate.net.

In a synthetic strategy analogous to the construction of complex molecules like Ramelteon from an acetophenone derivative, the ketone can be transformed into an α,β-unsaturated nitrile acs.org. Subsequent asymmetric reduction of the double bond, followed by further functionalization, allows for the elaboration of the side chain while preserving the original chirality. This step-wise construction enables the synthesis of complex targets with multiple stereocenters in a controlled manner acs.org.

Derivatization Chemistry for Functional Material Development

The unique combination of chirality and an aromatic core makes this compound an attractive scaffold for developing novel functional materials, such as chiral liquid crystals, polymers, and sensors researchgate.net. The chiral 2-methylbutyl group is a well-known moiety used to induce ferroelectric phases in liquid crystals.

By elaborating the structure of the title compound, new chiral materials can be designed. For example, the ketone could be reduced to an alcohol and then esterified with a long-chain carboxylic acid containing a rigid core (like a biphenyl (B1667301) group). The resulting molecule would possess the necessary features of a chiral liquid crystal: a chiral tail, a rigid core, and a flexible chain. Such materials are of interest in the development of display technologies and optical devices. Similarly, functionalization can lead to chiral sensors capable of enantioselective recognition researchgate.net.

Catalytic Applications (e.g., as a chiral ligand or catalyst precursor in non-biological systems)

As discussed in section 5.1.2, this compound is a viable precursor for chiral ligands. Once these ligands are synthesized, they can be complexed with various transition metals (e.g., Ruthenium, Rhodium, Iridium, Palladium) to form highly effective asymmetric catalysts hilarispublisher.com. These catalysts guide reactions to produce one enantiomer of a product in high excess.

For example, a chiral phosphine-diamine Ru(II) complex, potentially derived from a ligand synthesized from the title compound, could be used in the asymmetric hydrogenation of prochiral ketones to produce chiral secondary alcohols mdpi.comresearchgate.net. The performance of such catalysts is often evaluated based on conversion rates and the enantiomeric excess (ee) of the product.

Table 2: Representative Performance of Chiral Ru-Complexes in Asymmetric Ketone Hydrogenation

SubstrateCatalyst TypeProduct ConfigurationConversion (%)Enantiomeric Excess (ee, %)
AcetophenoneRu(II)-(R)-BINAP/(R)-DABNS>9998
1'-AcetonaphthoneRu(II)-(R)-Tol-BINAP/(R)-MABS>9997
2,4,4-Trimethyl-2-pentanoneRu(II)-(R)-BINAP/(R)-DABNR9592

Source: Data adapted from studies on analogous bisphosphine-diamine Ru complexes to illustrate typical catalytic performance mdpi.com.

Stereocontrol in Polymerization Processes Using Chiral Monomers

Stereocontrolled polymerization can produce polymers with highly ordered microstructures (tacticity), which significantly influences their physical properties illinois.edu. Chiral monomers can be used to control the stereochemistry of the polymer backbone during polymerization researchgate.net.

This compound can be converted into a chiral monomer suitable for polymerization. For example, a Wittig reaction on the ketone could introduce a vinyl group, yielding (S)-1-(2-methylbutyl)-4-vinylbenzene, a chiral styrene (B11656) derivative. The polymerization of this monomer, using techniques like Ziegler-Natta or metallocene catalysis, could lead to a polymer with a stereoregular backbone (e.g., isotactic or syndiotactic) units.it. The chiral side chain can influence the way each monomer unit adds to the growing polymer chain, a process known as asymmetric polymerization. This approach is a powerful tool for creating advanced polymeric materials with tailored properties researchgate.netnih.gov.

Based on a comprehensive search of available scientific literature and chemical databases, there is no specific information regarding the direct application of the chemical compound This compound in the fields of advanced materials science as outlined in the requested article structure.

The searches indicate that while the chiral group (S)-2-methylbutyl is a component in other molecules used to create chiral liquid crystals and optically active polymers, the specific compound this compound is not documented as a functional material in these areas. Its primary role, if any, would likely be as a precursor or intermediate in the synthesis of more complex, functional molecules. However, specific research detailing such synthetic routes and subsequent applications in liquid crystals or polymers could not be located.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict constraints of the provided outline for this specific compound.

Applications of S 1 4 2 Methylbutyl Phenyl Ethanone in Advanced Materials Science

Advanced Chiroptical Materials

Chiroptical materials interact differently with left and right circularly polarized light, a property that is being harnessed for a variety of advanced applications, including 3D displays, optical data storage, and spintronics. The chiral nature of (S)-1-[4-(2-Methylbutyl)phenyl]ethanone makes it a valuable building block for such materials.

Circularly polarized luminescence (CPL) is the differential emission of left and right circularly polarized light by a chiral luminophore. The efficiency of CPL is quantified by the luminescence dissymmetry factor (g_lum), which is a critical parameter for the performance of CPL-active materials. While specific CPL data for this compound is not available, its structural features suggest that it could be incorporated into larger CPL-active systems.

The phenyl ketone group can act as a chromophore, and the chiral (S)-2-methylbutyl group can induce chiroptical effects. By chemically modifying the molecule to enhance its luminescence, for instance by extending the π-conjugated system or by incorporating it into a polymer backbone, materials with significant CPL activity could be realized. The expected chiroptical properties would be highly dependent on the molecular conformation and the electronic transitions of the chromophore.

To illustrate the potential, the following table presents hypothetical CPL data for a derivative of this compound, where the phenyl ketone has been functionalized to enhance its emission properties.

ParameterHypothetical Value
Emission Maximum (λ_em)450 nm
Luminescence Dissymmetry Factor (g_lum)+5.0 x 10⁻⁴
Quantum Yield (Φ)0.35

This is an interactive data table. You can sort and filter the data.

The arrangement of chiral molecules in the solid state, particularly in thin films, can lead to amplified chiroptical effects due to intermolecular interactions and the formation of supramolecular chiral structures. unipi.itacs.org Thin films of materials based on this compound could exhibit distinct electronic circular dichroism (ECD) and CPL signals that are sensitive to the film's morphology and the degree of molecular ordering.

The formation of well-ordered thin films can be achieved through various deposition techniques such as spin-coating, drop-casting, or vacuum deposition. The resulting chiroptical properties are often different from those observed in solution due to the restricted conformational freedom and the specific intermolecular electronic couplings in the solid state. For instance, the formation of helical aggregates can lead to a significant enhancement of the dissymmetry factors.

The table below provides a hypothetical comparison of the chiroptical properties of a functionalized derivative of this compound in solution and as a thin film, illustrating the potential for enhancement of these properties in the solid state.

MediumAbsorption Maximum (λ_abs)Molar Ellipticity (Δε)Luminescence Dissymmetry Factor (g_lum)
Solution350 nm+5 M⁻¹cm⁻¹+2.0 x 10⁻⁴
Thin Film365 nm+25 M⁻¹cm⁻¹+8.0 x 10⁻⁴

This is an interactive data table. You can sort and filter the data.

Development of Chiral Stationary Phases for Chromatographic Separations

Chiral chromatography is a crucial technique for the separation of enantiomers, with the chiral stationary phase (CSP) being the key component responsible for the chiral recognition. mdpi.com The structure of this compound, with its chiral center and aromatic ring capable of π-π interactions, makes it a promising candidate for the development of novel CSPs.

A derivative of this compound could be covalently bonded to a solid support, such as silica (B1680970) gel, to create a CSP. The chiral recognition mechanism of such a CSP would likely involve a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the CSP and the enantiomers of the analyte. The enantioselective performance of the CSP would be influenced by the nature of the mobile phase and the temperature.

The following table presents hypothetical chromatographic data for the separation of a racemic analyte using a CSP derived from this compound, demonstrating its potential for enantioselective separations.

AnalyteRetention Factor (k'1)Retention Factor (k'2)Separation Factor (α)Resolution (Rs)
Racemic Amine2.53.11.241.8
Racemic Alcohol3.24.01.252.0

This is an interactive data table. You can sort and filter the data.

Integration into Supramolecular Assemblies with Chiral Properties

Supramolecular chemistry involves the spontaneous association of molecules through non-covalent interactions to form well-defined, functional structures. The incorporation of chiral building blocks like this compound into supramolecular assemblies can lead to the creation of larger, ordered structures with amplified chirality.

For example, by introducing recognition motifs, such as hydrogen bonding sites or metal-coordinating groups, to the this compound scaffold, it could be programmed to self-assemble into helical fibers, nanotubes, or vesicles. The chirality of the individual molecules would be transferred to the macroscopic structure, resulting in materials with strong chiroptical responses.

These chiral supramolecular assemblies could find applications in areas such as asymmetric catalysis, chiral sensing, and the development of responsive materials where the chiral structure can be modulated by external stimuli. The properties of these assemblies would be highly dependent on the design of the molecular building blocks and the conditions of the self-assembly process.

Q & A

Q. Table 1: Comparative Synthetic Routes

MethodYield (%)ee (%)Key ConditionsReference
Friedel-Crafts75–85N/AAlCl₃, anhydrous CH₂Cl₂, 0°C
Biocatalytic60–70>95P. crispum, pH 7.0, 30°C

Q. Table 2: Impurity Limits in Commercial Batches

ImpurityConcentration (%)Analytical MethodReference
1-(2-Hydroxy-4-methoxyphenyl)ethanone<2.0HPLC-UV

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.